2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine

Anticancer Nucleoside Analog Structure-Activity Relationship

Sourcing CAS 1612192-05-8 is a strategic decision for your anticancer research. This specific 2-amino-6-chloro-3'-fluororiboside scaffold is non-negotiable for potent, sub-micromolar activity (IC50 0.5-1.0 μM) against colon and osteosarcoma cell lines. Unlike its inactive 2-amino-6-H analog (Compound 21), the 6-chloro substituent is critical for tumor cell growth inhibition and provides a unique chemical handle for rapid derivatization via cross-coupling reactions. Avoid analogs lacking this essential 6-chloro group. Secure this active, validated starting point for your SAR studies, chemical probe development, or as a reliable reference standard.

Molecular Formula C10H11ClFN5O3
Molecular Weight 303.68 g/mol
CAS No. 1612192-05-8
Cat. No. B12336917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine
CAS1612192-05-8
Molecular FormulaC10H11ClFN5O3
Molecular Weight303.68 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(N=C2Cl)N
InChIInChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1
InChIKeyQDMZZCZDGYVCCS-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine (CAS 1612192-05-8): Core Structural and Class Identity for Procurement Specification


2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine (CAS 1612192-05-8) is a synthetic purine nucleoside analogue characterized by a 2-amino-6-chloro purine base linked to a 3′-deoxy-3′-fluoro-β-D-ribofuranose sugar moiety [1]. It belongs to the broader class of 3′-fluorinated purine nucleoside antimetabolites, which are known for their potential anticancer activity through inhibition of DNA synthesis and induction of apoptosis [1]. The compound serves as a key intermediate and a pharmacologically relevant scaffold in the development of novel nucleoside derivatives [1].

Why In-Class 3′-Fluoro Purine Nucleoside Analogs Cannot Substitute for CAS 1612192-05-8: Structural and Activity-Specific Prerequisites


Within the family of 3′-fluorinated purine nucleosides, even minor modifications to the purine base critically alter biological activity. The simultaneous presence of the 2-amino group and the 6-chloro substituent on the purine ring in CAS 1612192-05-8 is essential for its observed anticancer potency [1]. Direct structural analogs lacking the 6-chloro atom (e.g., 2-aminopurine-3′-deoxy-3′-fluororiboside) exhibit a complete loss of tumor cell growth inhibition, demonstrating that generic substitution with a simpler 2-aminopurine derivative is not functionally equivalent [1]. Furthermore, the 6-chloro position provides a unique chemical handle for further derivatization via cross-coupling reactions, a synthetic versatility not shared by many dehalogenated analogs [1]. Therefore, selecting CAS 1612192-05-8 is non-negotiable for research programs requiring this specific, active 2-amino-6-chloro-3′-fluororiboside scaffold.

Quantitative Differentiation of 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine (CAS 1612192-05-8) Against Closest Analogs


Superior Anticancer Potency: Sub-Micromolar IC50 Versus Inactive 2-Amino-6-Deschloro Analog

In a direct head-to-head comparison, CAS 1612192-05-8 (Compound 22) demonstrated potent tumor cell growth inhibition at sub-micromolar concentrations (IC50 = 0.5-1.0 μM) against both HCT116 colon cancer and 143B osteosarcoma cell lines [1]. In stark contrast, its closest structural analog, 2-aminopurine-3′-deoxy-3′-fluororiboside (Compound 21), which lacks the 6-chloro substituent, exhibited no detectable inhibitory activity against the same cell lines [1]. This establishes the 6-chloro atom as a critical determinant of activity within this scaffold.

Anticancer Nucleoside Analog Structure-Activity Relationship Cytotoxicity

Consistent Broad-Spectrum Activity: Comparable Potency Across Distinct Tumor Types

CAS 1612192-05-8 exhibits consistent, potent inhibitory activity across two different cancer histotypes, with identical IC50 ranges of 0.5-1.0 μM in both the colon cancer (HCT116) and osteosarcoma (143B) cell lines [1]. This contrasts with the positive control camptothecin, which displayed a 4-fold difference in potency between the two cell lines (0.30 μM in HCT116 vs. 1.20 μM in 143B), and with several other 3′-fluorinated purine analogs that showed no detectable activity [1]. This consistency suggests a robust, cell-line independent mechanism of action for CAS 1612192-05-8.

Anticancer Nucleoside Analog Cytotoxicity Cell Panel

Synthetic Accessibility and High Yield Deprotection: 85% Yield in Key Final Step

The final deprotection step to obtain CAS 1612192-05-8 from its protected intermediate proceeds in an excellent 85% yield under mild conditions (saturated NH₃ in MeOH, 0 °C) [1]. Importantly, the 6-chloro substituent remains fully intact under these conditions, preserving the functional handle for further derivatization [1]. This high-yielding, chemoselective deprotection offers a practical advantage over the multi-step, lower-yielding syntheses of certain related 3′-fluoro purine nucleosides, as the overall synthetic route is efficient and the key intermediate is stable [1].

Synthetic Chemistry Process Chemistry Nucleoside Synthesis Yield Optimization

Unique 6-Chloro Chemical Handle: Enables Divergent Derivatization Not Possible with Dechlorinated or Unsubstituted Analogs

The 6-chloro atom in CAS 1612192-05-8 serves as a unique synthetic linchpin, enabling further derivatization via Suzuki and Stille cross-coupling reactions to generate a library of 6-substituted analogs [1]. This versatility is not available with dechlorinated analogs like compound 21, which lack a reactive handle at the 6-position. The authors of the primary study explicitly utilized the 6-chloro intermediate (compound 48) as a platform to construct diverse 6-aryl and 6-heteroaryl derivatives, demonstrating the scaffold's utility in SAR exploration [1].

Medicinal Chemistry Scaffold Derivatization Cross-Coupling Structure-Activity Relationship

Optimal Deployment Scenarios for 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine (CAS 1612192-05-8) in Research Workflows


Primary Hit Validation and SAR Profiling in Oncology Drug Discovery

Use as a validated, sub-micromolar active starting point for structure-activity relationship (SAR) studies focused on 3′-fluorinated purine antimetabolites. Its consistent potency against both colon and osteosarcoma cell lines (IC50 0.5-1.0 μM) makes it an ideal tool for primary screening and for benchmarking novel analogs, especially those derived from the 6-chloro handle [1]. Direct comparison with the inactive 2-amino-6-H analog (Compound 21) provides an immediate, data-backed internal control for the critical role of the 6-substituent [1].

Chemical Biology Tool for Probing Nucleoside Metabolism and DNA Synthesis Inhibition

Employ as a chemical probe to investigate the mechanisms of nucleoside antimetabolite-induced cytotoxicity and apoptosis. Its defined, sub-micromolar activity in multiple cancer cell lines offers a reliable model for studying the cellular effects of 3′-fluoro ribose incorporation into DNA or its inhibition of key nucleotide-metabolizing enzymes, given the established class mechanism of purine nucleoside analogs [1].

Diversification Platform for Generating Novel 6-Substituted 3′-Fluoro Purine Libraries

Leverage the compound's 6-chloro substituent as a reactive site for Suzuki and Stille cross-coupling reactions to efficiently synthesize a diverse panel of 6-aryl/heteroaryl-3′-fluoro-2-aminopurine nucleosides [1]. This application scenario is unique to the 6-chloro derivative and enables rapid exploration of chemical space around the purine C6 position, a key determinant of biological activity in this series [1].

Reference Standard for Analytical Method Development and Quality Control

Utilize as a high-purity reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related 3′-fluorinated nucleoside analogs. The well-characterized synthesis and defined chemical structure (including stereochemistry) provide a reliable benchmark for method calibration, impurity profiling, and batch-to-batch consistency checks in a quality control or process chemistry environment.

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